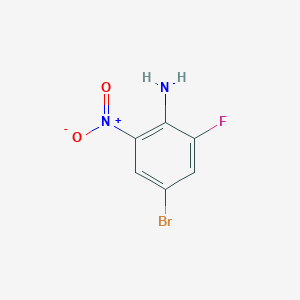

4-Bromo-2-fluoro-6-nitroaniline

描述

Significance of Halogenated Nitroanilines in Organic Synthesis and Medicinal Chemistry

Halogenated nitroanilines are a class of compounds that serve as versatile intermediates in organic synthesis and play a crucial role in medicinal chemistry. The incorporation of halogen atoms into drug candidates is a widely used strategy in the pharmaceutical industry to enhance the potency, selectivity, or pharmacokinetic properties of a molecule. nih.govnih.gov Halogens can improve a compound's lipophilicity and membrane permeability and can participate in "halogen bonding," a specific non-covalent interaction that can contribute to the stability of a ligand-target complex. nih.govresearchgate.net Fluorine, in particular, is often used to block metabolic pathways or fine-tune the electronic properties of a molecule. nih.gov

The nitro group is another key functional group, especially in the development of new therapeutic agents. nih.gov Nitro-containing compounds are integral to several treatments for bacterial infections, with their mechanism often involving the in-vivo reduction of the nitro group to generate reactive species that can damage cellular components of the pathogen. nih.gov

As a class, halogenated anilines are foundational building blocks for a wide array of more complex molecules, including dyes, agrochemicals, and materials for electronics such as OLEDs. chemimpex.comguidechem.com The combination of an amine, a nitro group, and one or more halogens on a single aromatic ring provides multiple reactive sites, allowing for diverse and controlled chemical transformations. chemimpex.com

Research Imperatives and Specificity of 4-Bromo-2-fluoro-6-nitroaniline

The specific substitution pattern of this compound—with the amino, fluoro, and nitro groups occupying positions 1, 2, and 6, respectively—is what defines its unique chemical character. This arrangement places both the fluorine atom and the nitro group ortho to the amine, creating a sterically hindered and electronically distinct environment. This structural feature is a key point of differentiation from its more frequently documented isomers, such as 2-bromo-4-fluoro-6-nitroaniline.

The primary research imperative for this particular isomer is its utility as a specialized building block for accessing novel chemical structures. Syntheses employing this molecule would lead to products with a substitution pattern that is not achievable using its other isomers. In fields like drug discovery and materials science, where the precise spatial arrangement of functional groups can drastically alter a molecule's function, such unique precursors are highly valuable. They enable the systematic exploration of chemical space and the generation of new molecular libraries for screening and development.

Scope and Research Trajectories for the Chemical Compound

The future research trajectory for this compound is centered on its exploitation as a versatile synthetic intermediate. Each of its functional groups offers a handle for specific chemical transformations:

The Bromine Atom: The carbon-bromine bond is a prime site for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. These reactions are fundamental in modern organic synthesis for constructing complex molecular frameworks from simpler precursors.

The Nitro Group: This group can be readily reduced to a primary amine. The resulting 4-bromo-2-fluoro-1,6-diaminobenzene would be a valuable precursor for synthesizing heterocyclic compounds, polyamides, or specialized dyes.

The Amine Group: The existing primary amine can undergo a wide range of reactions, including diazotization to introduce other functional groups, acylation, or condensation reactions to form imines.

The Fluorine Atom: The electron-withdrawing fluorine atom modulates the reactivity and pKa of the adjacent amine group. While typically less reactive in nucleophilic aromatic substitution than other halogens, under certain conditions it can be replaced, offering another avenue for derivatization.

Future studies will likely focus on utilizing this compound in multi-step syntheses to create novel pharmaceuticals, agrochemicals, or advanced materials where precise control over the final product's regiochemistry is essential. The unique steric and electronic properties conferred by its specific substitution pattern will be a key factor in designing these synthetic routes.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-bromo-2-fluoro-6-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrFN2O2/c7-3-1-4(8)6(9)5(2-3)10(11)12/h1-2H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXLRNUCHBXKRBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])N)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30378421 | |

| Record name | 4-bromo-2-fluoro-6-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

517920-70-6 | |

| Record name | 4-Bromo-2-fluoro-6-nitrobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=517920-70-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-bromo-2-fluoro-6-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-2-fluoro-6-nitroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Route Optimization for 4 Bromo 2 Fluoro 6 Nitroaniline

Regioselective Synthesis Strategies

Regioselective synthesis is crucial for efficiently producing 4-Bromo-2-fluoro-6-nitroaniline. The choice of starting material and the sequence of reactions determine the final positions of the bromo, fluoro, and nitro groups. The powerful directing effects of the amino, fluoro, and nitro groups are leveraged to guide the incoming substituents to the correct positions on the aromatic ring.

Direct Halogenation Approaches for Aniline (B41778) Precursors

One common strategy involves the direct bromination of an appropriately substituted aniline precursor. In this approach, starting with 2-fluoro-6-nitroaniline allows for the regioselective introduction of a bromine atom. The amino group is a strong activating group and an ortho-, para-director. The position para to the amino group (C4) is sterically accessible and electronically activated, making it the preferred site for electrophilic attack by bromine.

The reaction is typically carried out using a brominating agent such as elemental bromine or N-bromosuccinimide (NBS) in a suitable solvent. While specific literature for the direct bromination of 2-fluoro-6-nitroaniline to yield the target compound is not detailed, analogous reactions provide insight. For instance, the bromination of 2-fluoroaniline is known to produce 4-bromo-2-fluoroaniline in high yields. Similarly, the bromination of 2-chloro-4-nitroaniline proceeds with high selectivity. This suggests that the directing power of the amino group in 2-fluoro-6-nitroaniline would effectively guide the bromine to the C4 position.

Nitration of Halogenated Fluoroanilines

An alternative and widely used regioselective strategy is the nitration of a halogenated fluoroaniline precursor, specifically 4-bromo-2-fluoroaniline. In this molecule, the amino group is the most powerful activating group and directs incoming electrophiles to the ortho and para positions. The para position is already occupied by the bromine atom. Of the two available ortho positions (C3 and C6), the C6 position is favored for nitration.

The directing effects of the substituents on 4-bromo-2-fluoroaniline guide the regioselectivity:

Amino group (-NH2) at C1: Strongly activating, ortho-, para-directing.

Fluorine atom (-F) at C2: Weakly activating, ortho-, para-directing.

Bromine atom (-Br) at C4: Weakly deactivating, ortho-, para-directing.

The powerful ortho-directing effect of the amino group makes the C6 position highly susceptible to electrophilic attack by the nitronium ion (NO2+). The reaction is typically performed using a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures to prevent over-nitration and side reactions.

| Precursor | Reagents | Product | Key Considerations |

|---|---|---|---|

| 4-Bromo-2-fluoroaniline | HNO₃ / H₂SO₄ | This compound | Controlled temperature is crucial to ensure regioselectivity and prevent side reactions. The strong ortho-directing effect of the amino group favors substitution at the C6 position. |

Nucleophilic Aromatic Substitution of Halonitrobenzenes with Ammonia

Nucleophilic aromatic substitution (SNAr) presents another viable pathway. This method involves reacting a polyhalogenated nitrobenzene with ammonia or an ammonia equivalent. A suitable precursor for this synthesis would be a compound like 1,4-dibromo-2-fluoro-3-nitrobenzene.

In this scenario, the aromatic ring is rendered electron-deficient (electrophilic) by the presence of strong electron-withdrawing groups, particularly the nitro group. This activation facilitates the attack of a nucleophile, such as ammonia. The nitro group strongly activates the positions ortho and para to it for nucleophilic attack. The bromine atom at the C1 position is ortho to the nitro group and would be the most likely site for substitution by the amino group, leading to the formation of this compound.

Mechanistic Considerations for Amination Pathways

The SNAr mechanism is a two-step process that is distinct from SN1 and SN2 reactions.

Addition of the Nucleophile: The nucleophile (ammonia) attacks the electron-deficient carbon atom bearing a leaving group (e.g., a halogen). This is typically the rate-determining step. The attack results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. The aromaticity of the ring is temporarily lost in this step.

Elimination of the Leaving Group: The leaving group departs, and the aromaticity of the ring is restored.

The stability of the Meisenheimer complex is critical for the reaction to proceed. Electron-withdrawing groups, such as the nitro group, are essential as they delocalize the negative charge of the intermediate through resonance, thereby stabilizing it. This stabilization is most effective when the electron-withdrawing group is positioned ortho or para to the site of nucleophilic attack.

Multi-Step Synthetic Sequences and Intermediate Transformations

The synthesis of complex aromatic compounds often requires multi-step sequences to install functional groups in the correct orientation and to manage their reactivity.

Reduction of Nitroaromatic Precursors

While the target molecule contains a nitro group, the selective reduction of a dinitro precursor can be a strategic step in the synthesis of related compounds or in pathways where one nitro group is introduced as a directing group and later reduced. For instance, if a synthetic route led to a dinitro compound like 4-bromo-2-fluoro-1,6-dinitrobenzene, a selective reduction of one nitro group would be required.

The chemoselective reduction of one nitro group in the presence of another and in the presence of halogens can be challenging. However, various reagents have been developed for this purpose. Catalytic transfer hydrogenation using reagents like hydrazine hydrate in the presence of a catalyst such as Palladium on carbon (Pd/C) is an effective method. By carefully controlling reaction conditions such as temperature and reaction time, it is often possible to achieve selective reduction of one nitro group while leaving other functional groups, including halogens and other nitro groups, intact. Milder conditions generally favor the selective reduction of the nitro group without causing dehalogenation.

| Reagent System | Selectivity | Key Features |

|---|---|---|

| Hydrazine Hydrate / Pd/C | High | Can be tuned by temperature; mild conditions prevent dehalogenation. |

| B₂pin₂ / KOtBu | High | Metal-free conditions, tolerates a wide range of functional groups including halogens. |

| HSiCl₃ / Tertiary Amine | High | Metal-free reduction that is applicable to both aromatic and aliphatic nitro compounds. |

Selective Functional Group Interconversions

The synthesis of this compound is predominantly achieved through selective functional group interconversions, primarily involving electrophilic aromatic substitution on a pre-functionalized benzene (B151609) ring. The order of introducing the bromo, fluoro, and nitro groups is critical to ensure the correct regiochemistry, governed by the directing effects of the substituents already present on the ring.

A common strategy involves the bromination of a fluoro-nitroaniline precursor. For instance, the synthesis can start from 2-fluoro-4-nitroaniline. The amino group is a strong activating ortho-, para-director, while the nitro group is a deactivating meta-director. This electronic arrangement preferentially directs the incoming electrophile (bromine) to the position ortho to the amino group and meta to the nitro group, which is the desired C6 position. The bromination of a similar compound, 4-fluoro-2-nitroaniline, is achieved by reacting it with bromine in the presence of hydrobromic acid prepchem.com.

Another viable pathway is the nitration of a bromo-fluoroaniline precursor, such as 3-bromo-5-fluoroaniline. In this case, the amino group directs the incoming nitronium ion (NO₂⁺) to the ortho and para positions. The position ortho to the amine and meta to both halogens (the C6 position) is a likely target for substitution.

These reactions often employ standard reagents and conditions, which are summarized in the table below. The choice of solvent and brominating agent can be optimized to improve yield and selectivity and to minimize the formation of isomeric byproducts. For example, using N-bromosuccinimide (NBS) can offer higher selectivity compared to elemental bromine in some cases google.com.

| Precursor | Reaction Type | Key Reagents | Solvent | Typical Conditions | Reference Method |

|---|---|---|---|---|---|

| 2-Fluoro-4-nitroaniline | Bromination | Br₂, HBr | Water | Stirring at controlled temperature | prepchem.com |

| 2-Cyano-4-nitroaniline | Bromination | HBr, Oxidizing Agent (e.g., H₂O₂) | Sulfuric Acid | Dropwise addition, controlled temperature | google.com |

| 2,4-dichloro-3-fluoro-aniline | Bromination | N-Bromosuccinimide (NBS) | Acetic Acid | Reaction may employ an acid catalyst | google.com |

Catalytic and Green Chemistry Approaches in this compound Synthesis

While classic electrophilic substitution methods are effective, modern synthetic chemistry emphasizes the development of more sustainable and efficient processes through catalysis and green chemistry principles.

Transition Metal-Catalyzed Coupling Reactions

For example, a hypothetical retrosynthetic analysis could involve a Buchwald-Hartwig amination reaction. This would entail coupling a highly substituted aryl halide, such as 1,4-dibromo-2-fluoro-6-nitrobenzene, with an ammonia surrogate using a palladium catalyst and a suitable phosphine ligand. Transition metal catalysis provides a versatile toolkit for forming bonds that are challenging to create via other methods nih.gov. The development of these catalytic systems is a cornerstone of modern organic synthesis, enabling the construction of complex molecules with high efficiency and selectivity nih.gov.

| Reaction Type | Proposed Precursors | Catalyst System (Example) | Potential Advantages |

|---|---|---|---|

| Buchwald-Hartwig Amination | 1,4-Dibromo-2-fluoro-6-nitrobenzene + Ammonia source | Pd₂(dba)₃ / XPhos | High functional group tolerance, alternative bond formation. |

| Palladium-Catalyzed Bromination | 2-Fluoro-6-nitroaniline + Bromine source | Pd(OAc)₂ / Ligand | Potentially high regioselectivity under mild conditions. |

Solvent-Free or Environmentally Benign Reaction Systems

A primary goal of green chemistry is to reduce waste and eliminate the use of hazardous substances. Traditional nitration and bromination reactions often use strong acids and volatile organic solvents, generating significant waste streams.

Research into greener alternatives has yielded promising results for analogous transformations. One notable approach is the use of an aqueous bromide-bromate salt mixture in an acidic medium for bromination semanticscholar.org. This system generates bromine in situ, avoiding the handling of highly volatile and corrosive elemental bromine and using water as a benign solvent. This method has been successfully applied to the synthesis of 2,6-dibromo-4-nitroaniline (B165464) from 4-nitroaniline (B120555), demonstrating its potential for producing halogenated nitroanilines cleanly semanticscholar.org.

Another green brominating system involves the use of hydrogen bromide (HBr) with hydrogen peroxide (H₂O₂), where H₂O₂ acts as a clean oxidant, producing only water as a byproduct guidechem.com. Solvent-free reaction conditions, where the neat reactants are mixed, often with catalytic promoters, represent another important green chemistry strategy that can be applied to aniline synthesis researchgate.net. These approaches significantly reduce the environmental factor (E-factor), which is a measure of the mass of waste generated per unit of product nih.gov.

| Green Approach | Reagents | Solvent | Environmental Benefit | Reference Method |

|---|---|---|---|---|

| In-situ Bromine Generation | NaBr / NaBrO₃ / Acid | Water | Avoids elemental bromine; uses water as solvent. | semanticscholar.org |

| Oxidative Bromination | HBr / H₂O₂ | Water or Acetic Acid | Water is the only byproduct from the oxidant. | guidechem.com |

| Solvent-Free Reaction | Reactants + Catalyst | None | Eliminates solvent waste, reduces energy for solvent removal. | researchgate.net |

Process Intensification and Scalability Studies for Production

Transitioning the synthesis of this compound from the laboratory bench to industrial production requires careful consideration of process intensification and scalability. The primary challenges include managing reaction exotherms (especially in nitration and bromination), ensuring consistent product quality, and handling hazardous materials safely on a large scale.

Scalability studies focus on optimizing parameters such as reactant concentration, temperature control, and mixing efficiency to maximize space-time yield. For multi-step syntheses, developing a process that can be scaled up is a significant advantage mdpi.com. The practicality of a synthetic strategy is often demonstrated by its successful implementation on a large scale, such as the hundred-gram-scale synthesis of certain aniline derivatives researchgate.net.

Process intensification aims to develop smaller, more efficient, and safer manufacturing plants. A key technology in this area is continuous flow chemistry. In a flow reactor, small volumes of reactants are continuously mixed and reacted, offering superior heat transfer and precise control over reaction parameters. This minimizes the risks associated with large batch reactors, particularly for highly exothermic or hazardous reactions. While specific studies on the flow synthesis of this compound are not widely published, the principles are broadly applicable to the production of fine chemicals and pharmaceutical intermediates acs.org.

| Parameter | Batch Production Considerations | Continuous Flow Production Advantages |

|---|---|---|

| Safety | Risk of thermal runaway with large volumes of hazardous reagents. | Small reaction volumes enhance safety; better control over exotherms. |

| Heat Transfer | Limited by surface-area-to-volume ratio, can be inefficient. | High surface-area-to-volume ratio allows for rapid heating and cooling. |

| Process Control | Difficult to maintain uniform temperature and concentration. | Precise control over residence time, temperature, and stoichiometry. |

| Scalability | Scaling up can be complex and require reactor redesign. | Scaling is achieved by running the process for a longer duration ("scaling out"). |

Chemical Reactivity and Transformation Profiles of 4 Bromo 2 Fluoro 6 Nitroaniline

Nucleophilic Displacement Reactions

The benzene (B151609) ring of 4-bromo-2-fluoro-6-nitroaniline is electron-deficient due to the strong electron-withdrawing effects of the nitro group and the halogen atoms. This electronic characteristic makes the compound susceptible to nucleophilic aromatic substitution (SNAr) reactions.

Reactivity of the Bromine Moiety

The bromine atom at the 4-position is a potential site for nucleophilic attack. Its reactivity is influenced by the electronic environment of the aromatic ring. In related bromo-nitroaniline compounds, the bromine atom can be displaced by various nucleophiles. For instance, in the synthesis of dye and pharmaceutical intermediates, the bromine atom on similar structures is often targeted for substitution.

Reactivity of the Fluorine Moiety

The fluorine atom at the 2-position also participates in nucleophilic displacement reactions. Generally, in SNAr reactions of polyhalogenated nitroaromatics, fluorine is a better leaving group than other halogens. This is attributed to the high electronegativity of fluorine, which strongly polarizes the C-F bond and facilitates the attack of a nucleophile. The presence of the ortho-nitro group further activates the fluorine atom for displacement.

Competitive Substitution Pathways and Regioselectivity

When both bromine and fluorine atoms are present, the regioselectivity of nucleophilic substitution becomes a critical aspect. The outcome of the reaction—which halogen is displaced—depends on several factors, including the nature of the nucleophile, the solvent, and the reaction temperature.

In many instances of nucleophilic aromatic substitution on polyhalo-nitroaromatic compounds, the fluorine atom is preferentially displaced over the bromine atom. This is due to the greater ability of the fluorine to stabilize the intermediate Meisenheimer complex through its strong inductive electron-withdrawing effect. However, the relative positions of the activating nitro group and the halogens play a significant role. In this compound, both halogens are ortho or para to the nitro group, which is an activating position for nucleophilic attack.

Research on related compounds, such as 4-bromo-2,6-difluoroaniline (B33399), has shown that the halogen substituents can be selectively targeted. ossila.com For example, the bromine atom can participate in palladium-catalyzed coupling reactions, while the fluorine atoms can undergo nucleophilic aromatic substitution. ossila.com This suggests that under specific conditions, selective displacement of either the bromine or the fluorine in this compound could be achieved. The choice of reaction conditions is therefore crucial in directing the substitution to the desired position.

Reduction Chemistry of the Nitro Group

The reduction of the nitro group is a fundamental transformation in the chemistry of nitroaromatic compounds, providing a route to the corresponding anilines. sci-hub.st This reaction is of significant industrial and synthetic importance. sci-hub.stwikipedia.org

Selective Reduction to the Amino Functionality

The nitro group of this compound can be selectively reduced to an amino group, yielding 4-bromo-2-fluoro-1,6-diaminobenzene. A variety of reducing agents can be employed for this transformation. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide, or Raney nickel is a common and efficient method. wikipedia.org Other reagents, including metal hydrides, iron in acidic media, and tin(II) chloride, are also effective. wikipedia.org

The choice of reducing agent and reaction conditions is critical to ensure the chemoselective reduction of the nitro group without affecting the halogen substituents. For example, some strong reducing conditions might lead to hydrodehalogenation, where the bromine or fluorine atoms are replaced by hydrogen.

Table 1: Common Reagents for the Selective Reduction of Aromatic Nitro Groups

| Reagent/Catalyst | Typical Conditions | Notes |

| Catalytic Hydrogenation (e.g., Pd/C, PtO₂) | H₂ gas, various solvents (e.g., ethanol, ethyl acetate) | Widely used in industry, often high yielding and clean. wikipedia.org |

| Iron Metal | Acidic medium (e.g., acetic acid, HCl) | A classic and cost-effective method. wikipedia.org |

| Tin(II) Chloride (SnCl₂) | Concentrated HCl | A common laboratory-scale method. wikipedia.org |

| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous or biphasic systems | Can be used for selective reductions. wikipedia.org |

Formation of Intermediate Reduced Species

The reduction of a nitro group to an amine proceeds through several intermediate species. Depending on the reducing agent and the reaction conditions, it is possible to isolate these intermediates. The primary intermediates in the reduction of a nitro group are the corresponding nitroso and hydroxylamino compounds.

For instance, the reduction can be stopped at the hydroxylamine (B1172632) stage using specific reagents like zinc metal in aqueous ammonium (B1175870) chloride or through controlled catalytic hydrogenation. wikipedia.org The formation of these intermediates can be influenced by factors such as pH, temperature, and the specific reducing agent used.

Table 2: Potential Intermediates in the Reduction of an Aromatic Nitro Group

| Intermediate Species | General Structure | Conditions for Formation |

| Nitrosoarene | Ar-N=O | Often transient, can be formed under mild reduction conditions. |

| Hydroxylamine | Ar-NHOH | Can be isolated using specific reducing agents like zinc/NH₄Cl or by careful control of catalytic hydrogenation. wikipedia.org |

The ability to control the reduction and potentially isolate these intermediates adds to the synthetic versatility of this compound, allowing for the creation of a wider range of functionalized molecules.

Reactions of the Aniline (B41778) Functionality

The amino group of this compound is a key site for a variety of chemical modifications, allowing for the synthesis of a diverse range of derivatives.

The nucleophilicity of the aniline nitrogen, though diminished by the electron-withdrawing substituents, still permits reactions with various electrophiles.

Acylation: The reaction of the aniline with acylating agents such as acid chlorides or anhydrides yields the corresponding amides. This transformation is often used as a protective strategy for the amino group during other synthetic steps. For instance, protecting the amine group with acid chlorides facilitates the formation of amides. youtube.com

Alkylation and Arylation: While direct N-alkylation and N-arylation can be challenging due to the reduced nucleophilicity of the aniline, these transformations can be achieved under specific conditions, often employing more reactive alkylating or arylating agents and catalysts.

The condensation reaction between the primary amine of this compound and carbonyl compounds, such as aldehydes and ketones, leads to the formation of Schiff bases (imines). fud.edu.ngrsisinternational.org This reaction is typically reversible and may be catalyzed by either acid or base, or driven by the removal of water. rsisinternational.org

Schiff bases derived from substituted anilines are of significant interest in coordination chemistry as they can act as ligands for various metal ions through the azomethine nitrogen. fud.edu.ngimpactfactor.org The synthesis of Schiff bases from substituted nitroanilines and various aldehydes has been reported, often resulting in colored crystalline products. rsisinternational.orgimpactfactor.org For example, Schiff bases have been synthesized from 4-nitroaniline (B120555) and benzaldehyde. rsisinternational.org

| Reactant 1 | Reactant 2 | Product Type | Reference |

| This compound | Aldehyde/Ketone | Schiff Base (Imine) | fud.edu.ngrsisinternational.org |

| 4-Nitroaniline | Benzaldehyde | Schiff Base | rsisinternational.org |

| 4-Bromo-2,6-dimethylaniline | Substituted Aldehyde | Schiff Base | impactfactor.org |

The aniline group is a powerful activating group and an ortho-, para-director in electrophilic aromatic substitution (EAS) reactions. byjus.com However, the presence of the strongly deactivating nitro group and the moderately deactivating bromo and fluoro groups on the same ring significantly reduces the ring's nucleophilicity, making EAS reactions challenging. youtube.comlibretexts.org

The directing effects of the substituents are as follows:

-NH₂: Ortho-, para-directing (activating)

-Br: Ortho-, para-directing (deactivating)

-F: Ortho-, para-directing (deactivating)

-NO₂: Meta-directing (strongly deactivating)

Due to these competing influences, electrophilic substitution on the this compound ring is not a common transformation. The strong deactivation by the nitro group generally outweighs the activating effect of the amine. youtube.com Any potential EAS reaction would require harsh conditions and would likely lead to a mixture of products.

Oxidative Transformations

The oxidation of anilines can lead to a variety of products, including nitroso, nitro, and azo compounds. acs.org The selective oxidation of anilines to nitro compounds can be a difficult process. acs.org However, methods have been developed for this transformation. For instance, the use of in situ-formed performic acid, generated from formic acid and hydrogen peroxide, has been shown to selectively oxidize aromatic amines to nitroaromatics at room temperature. acs.org The selectivity of this reaction can be further improved by using surfactants like cetyltrimethylammonium bromide (CTAB). acs.org

In the context of this compound, the aniline group could potentially be oxidized. However, the existing nitro group already on the ring makes further nitration via oxidation less relevant.

Reaction Kinetics and Mechanistic Investigations

Detailed kinetic and mechanistic studies specifically on this compound are not extensively reported in the available literature. However, general principles of the reactions it undergoes can be inferred from studies on similar compounds.

For Schiff base formation, the reaction is known to be reversible and its rate is influenced by factors such as the nature of the solvent, the presence of catalysts (acid or base), and temperature. rsisinternational.org

In electrophilic aromatic substitution, the mechanism generally involves a two-step process: initial attack of the electrophile on the aromatic ring to form a resonance-stabilized carbocation (the benzenonium ion), followed by deprotonation to restore aromaticity. libretexts.orgyoutube.com The rate-determining step is typically the formation of the benzenonium ion.

Mechanistic insights into oxidative transformations, such as the photoredox-catalyzed aerobic oxidation for the synthesis of C-N atropoisomers, suggest that the dynamic kinetic asymmetric transformation (DYKAT) occurs during the photoredox oxidation step. acs.org The choice of photoredox catalyst can significantly affect the reaction rate and enantioselectivity. acs.org

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Bromo 2 Fluoro 6 Nitroaniline

Vibrational Spectroscopy: An Uncharted Territory

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Fourier-Transform Raman (FT-Raman) techniques, is fundamental for the identification of functional groups and the elucidation of molecular structure through the analysis of molecular vibrations. However, specific experimental data, including detailed vibrational mode assignments for 4-Bromo-2-fluoro-6-nitroaniline, is not available in the reviewed literature.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

No peer-reviewed studies or database entries containing the FTIR spectrum of this compound could be located. Such a spectrum would be expected to show characteristic absorption bands for the amine (N-H), nitro (N-O), and carbon-halogen (C-Br, C-F) functional groups, as well as aromatic ring vibrations. Without experimental data, a definitive identification of these functional groups through FTIR remains speculative.

Fourier-Transform Raman (FT-Raman) Spectroscopy for Molecular Vibrations

Similarly, the FT-Raman spectrum for this compound is not documented in available resources. FT-Raman spectroscopy, which is sensitive to non-polar bonds, would provide complementary information to FTIR, particularly for the vibrations of the aromatic ring and the carbon-bromine bond.

Detailed Vibrational Mode Assignment and Analysis

A complete vibrational mode assignment, which correlates each observed spectral peak to a specific molecular motion, is contingent on the availability of experimental spectra, often supported by computational modeling such as Density Functional Theory (DFT) calculations. While studies on similar substituted nitroanilines, like 2,6-dibromo-4-nitroaniline (B165464) and 2-bromo-6-chloro-4-fluoroaniline (B1268482), have utilized such computational methods to interpret their vibrational spectra, a corresponding analysis for this compound has not been published.

Electronic Spectroscopy: Unraveling Electronic Transitions

Electronic spectroscopy, primarily Ultraviolet-Visible (UV-Vis) spectroscopy, is employed to investigate the electronic transitions within a molecule, providing insights into its electronic structure and chromophoric systems.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

There is a lack of published UV-Vis absorption data for this compound. A UV-Vis spectrum would be expected to reveal absorption maxima (λmax) corresponding to π→π* and n→π* electronic transitions within the substituted benzene (B151609) ring, influenced by the electron-withdrawing nitro group and the halogen substituents, as well as the electron-donating amino group.

Quantification of Optical Absorption and Transmission Characteristics

Without experimental UV-Vis spectra, a quantitative analysis of the optical absorption and transmission properties of this compound cannot be performed. This includes the determination of molar absorptivity coefficients, which are crucial for quantitative applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides rich information regarding the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For this compound, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR techniques is essential for unambiguous signal assignment. While specific experimental data is proprietary and held by chemical suppliers, the expected spectral features can be predicted based on the compound's structure. oakwoodchemical.comsigmaaldrich.comambeed.com

Proton (¹H) NMR Chemical Shift Analysis

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons and the amine (-NH₂) protons. The aromatic region will show two signals for the two non-equivalent protons on the benzene ring. Due to the deshielding effects of the electronegative fluorine and nitro groups, these aromatic protons are expected to resonate at lower field (higher ppm values). The proton ortho to the bromine and meta to the nitro group (H-5) and the proton ortho to the nitro group and meta to the bromine (H-3) will display characteristic splitting patterns (doublets) due to coupling with each other and potentially with the fluorine atom. The amine protons would typically appear as a broad singlet, the chemical shift of which can be influenced by solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J) in Hz |

| H-3 | Downfield | Doublet of doublets (dd) | JH-H, JH-F |

| H-5 | Downfield | Doublet of doublets (dd) | JH-H, JH-F |

| -NH₂ | Variable | Broad Singlet | - |

Note: Actual chemical shifts and coupling constants require experimental determination.

Carbon-13 (¹³C) NMR Chemical Shift Analysis

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Six distinct signals are expected for the six carbons of the benzene ring. The chemical shifts will be significantly influenced by the attached substituents. The carbon atoms bonded to the electronegative fluorine (C-2), nitro group (C-6), and bromine (C-4) will show characteristic shifts. The carbon attached to the fluorine will exhibit a large one-bond carbon-fluorine coupling constant (¹JC-F), appearing as a doublet. The other carbons will also show smaller couplings to the fluorine atom.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity (due to C-F coupling) |

| C-1 (-NH₂) | - | Doublet |

| C-2 (-F) | Downfield | Doublet (large ¹JC-F) |

| C-3 | - | Doublet |

| C-4 (-Br) | - | Singlet |

| C-5 | - | Doublet |

| C-6 (-NO₂) | Downfield | Doublet |

Note: Actual chemical shifts require experimental determination.

Fluorine-19 (¹⁹F) NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum is expected to show a single signal, as there is only one fluorine atom in the molecule. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. Furthermore, this signal will be split by the neighboring aromatic protons (H-3 and H-5), likely appearing as a doublet of doublets. This provides crucial confirmation of the fluorine's position on the aromatic ring.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Connectivity

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. For this compound, a cross-peak between the signals of H-3 and H-5 would confirm their adjacent relationship on the ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of which proton is attached to which carbon, for instance, linking the H-3 signal to the C-3 signal and the H-5 signal to the C-5 signal.

Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Molecular Weight

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is ideal for assessing the purity of volatile and thermally stable compounds like this compound.

In a GC-MS analysis, a sample is vaporized and passed through a chromatographic column, which separates the components of the mixture. The separated components then enter the mass spectrometer. The resulting chromatogram would ideally show a single major peak for pure this compound, with the retention time being a characteristic property under specific GC conditions.

The mass spectrum of the main peak would provide the molecular weight of the compound. The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion peak (M⁺) and bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes). The molecular ion peak would be expected at m/z 234 and 236. Analysis of the fragmentation pattern can further corroborate the structure, with expected losses of groups like NO₂, Br, or F.

Table 3: Expected GC-MS Data for this compound

| Analysis | Expected Result |

| Gas Chromatography | |

| Retention Time | Dependent on GC conditions (column, temperature program, etc.) |

| Purity Assessment | A single major peak in the chromatogram |

| Mass Spectrometry | |

| Molecular Ion (M⁺) | Isotopic cluster at m/z 234 and 236 |

| Key Fragmentation Ions | Fragments corresponding to the loss of -NO₂, -Br, -F, etc. |

Note: Actual retention times and fragmentation patterns require experimental determination.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique for separating, identifying, and quantifying individual components within a complex mixture. For a compound like this compound, which is often an intermediate in multi-step syntheses, LC-MS would be crucial for monitoring reaction progress, identifying byproducts, and assessing the purity of the final product.

In a typical application, a reversed-phase high-performance liquid chromatography (HPLC) system would be employed. The separation would likely be achieved on a C18 column, with a mobile phase consisting of a gradient mixture of an aqueous component (like water with a small percentage of formic acid to improve ionization) and an organic solvent such as acetonitrile (B52724) or methanol. The gradient elution, where the proportion of the organic solvent is increased over time, would effectively separate compounds based on their polarity.

The eluent from the HPLC would be introduced into a mass spectrometer, likely using an electrospray ionization (ESI) source. In positive ion mode, this compound would be expected to be detected as its protonated molecule, [M+H]⁺. The mass-to-charge ratio (m/z) of this ion would be used for its identification. The characteristic isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) would result in two prominent peaks separated by 2 m/z units, providing a high degree of confidence in the identification of bromine-containing compounds in the mixture.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is indispensable for the unambiguous confirmation of a compound's elemental composition. By measuring the m/z ratio with very high accuracy (typically to four or five decimal places), HRMS allows for the determination of the exact mass of the molecule.

For this compound (C₆H₄BrFN₂O₂), the theoretical exact mass can be calculated with high precision. HRMS analysis would be able to experimentally verify this mass, distinguishing it from other potential isobaric compounds (molecules with the same nominal mass but different elemental compositions). This is a critical step in the characterization of a newly synthesized compound and is often required for publication in peer-reviewed journals.

Theoretical Exact Mass Data for this compound

| Isotope | Exact Mass (Da) |

|---|---|

| C₆H₄⁷⁹BrFN₂O₂ | 233.9495 |

This table represents theoretical data, as experimental HRMS data for this specific compound is not publicly available.

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. This technique would yield precise details on the molecular conformation, bond lengths, bond angles, and intermolecular interactions of this compound. However, no published crystal structure for this compound could be located. The following subsections describe the potential analyses that would be performed if suitable single crystals were available.

Single-Crystal X-ray Diffraction for Unit Cell and Molecular Conformation

Single-crystal X-ray diffraction analysis would begin with the determination of the unit cell parameters (the dimensions a, b, c, and angles α, β, γ of the smallest repeating unit of the crystal lattice) and the crystal system. This data would provide foundational information about the packing of the molecules in the solid state. The analysis would further reveal the precise molecular conformation, including the planarity of the benzene ring and the orientation of the nitro and amino functional groups relative to the ring.

Elucidation of Non-Centrosymmetric Space Groups (if applicable)

The diffraction data would also determine the space group of the crystal. A key finding would be whether the compound crystallizes in a centrosymmetric or a non-centrosymmetric space group. Non-centrosymmetric space groups are a prerequisite for certain solid-state properties, such as second-harmonic generation (a nonlinear optical phenomenon). Given the polar nature of the nitro and amino groups, the possibility of crystallization in a non-centrosymmetric space group would be of significant interest.

Analysis of Intermolecular Interactions: Hydrogen Bonding and Halogen Bonding

In the solid state, the molecules of this compound would be held together by a network of intermolecular interactions. X-ray crystallography would allow for a detailed analysis of these interactions. The primary interactions expected would be:

Hydrogen Bonds: The amino group (-NH₂) can act as a hydrogen bond donor, while the oxygen atoms of the nitro group (-NO₂) can act as hydrogen bond acceptors. This could lead to the formation of N-H···O hydrogen bonds, which are crucial in dictating the supramolecular assembly.

Halogen Bonds: The bromine atom, being an electrophilic halogen, could participate in halogen bonding with electron-rich atoms like the oxygen of the nitro group or the nitrogen of the amino group of a neighboring molecule. The geometry and distance of these Br···O or Br···N interactions would be precisely determined.

Hirshfeld Surface Analysis for Intermolecular Contact Quantification

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. Based on the crystallographic data, a Hirshfeld surface is generated for the molecule, which is mapped with properties like dnorm (a normalized contact distance). This mapping highlights regions of close intermolecular contacts. Red spots on the dnorm surface would indicate contacts shorter than the van der Waals radii, corresponding to strong interactions like hydrogen and halogen bonds.

Assessment of Dihedral Angles and Conformational Preferences in the Solid State

In the absence of direct experimental data for this compound, a discussion of the influential factors on its dihedral angles is presented based on established principles and data from analogous structures. The key dihedral angles that define the conformation of substituted nitroanilines are those involving the rotation of the nitro group (C-C-N-O) and the amino group (C-C-N-H) relative to the benzene ring.

Intramolecular hydrogen bonding between a hydrogen atom of the amino group and an oxygen atom of the adjacent nitro group is a common feature in ortho-nitroanilines. This interaction significantly influences the planarity of the molecule. For instance, in the solid state, many ortho-nitroaniline derivatives adopt a largely planar conformation, which is stabilized by this intramolecular hydrogen bond.

The presence of bulky substituents, such as a bromine atom, ortho to the nitro or amino groups can induce steric strain, leading to a twisting of these groups out of the plane of the benzene ring. The extent of this deviation from planarity is quantified by the respective dihedral angles.

For comparative purposes, the table below presents hypothetical yet plausible dihedral angles for this compound, based on typical values observed in similar halogenated and nitrated aniline (B41778) structures. It is crucial to emphasize that these are estimated values and await experimental verification.

| Dihedral Angle | Atoms Involved | Expected Value (°) | Rationale |

| τ1 | O1-N1-C6-C1 | ~0-10 | The strong intramolecular hydrogen bond between the amino and nitro groups is expected to enforce near planarity of the nitro group with the benzene ring. |

| τ2 | C5-C6-N1-O2 | ~170-180 | Complementary to τ1, reflecting the near-planar orientation of the nitro group. |

| τ3 | C2-C1-N(H2)-H | Variable | The orientation of the amino group hydrogens is influenced by both intramolecular and potential intermolecular hydrogen bonding in the crystal lattice. |

A definitive understanding of the three-dimensional arrangement of this compound, however, can only be achieved through single-crystal X-ray diffraction analysis. Such a study would provide the precise atomic coordinates and allow for the accurate measurement of all bond lengths, bond angles, and dihedral angles, thereby elucidating the exact conformational preferences of the molecule in the solid state.

Computational and Theoretical Chemistry Studies of 4 Bromo 2 Fluoro 6 Nitroaniline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. These calculations solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a molecule. For a molecule like 4-bromo-2-fluoro-6-nitroaniline, two primary approaches are typically utilized: Density Functional Theory (DFT) and ab initio methods.

Density Functional Theory (DFT) Methodologies and Basis Set Selection

Density Functional Theory (DFT) has become the workhorse of computational chemistry for medium-sized organic molecules due to its excellent balance of accuracy and computational cost. DFT methods calculate the electronic energy of a molecule based on its electron density rather than the complex many-electron wavefunction.

A common and well-validated functional for this type of molecule is B3LYP , which is a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This functional has been shown to provide reliable results for the geometries and electronic properties of substituted anilines.

The choice of a basis set is also critical. A basis set is a set of mathematical functions used to build the molecular orbitals. For molecules containing halogens and lone pairs, a Pople-style basis set such as 6-311++G(d,p) is often employed. This notation indicates:

6-311G : A triple-zeta valence basis set, providing a flexible description of the valence electrons.

++ : Diffuse functions are added for both heavy atoms and hydrogen atoms, which are important for describing anions and weak, long-range interactions.

(d,p) : Polarization functions are added to heavy atoms (d-functions) and hydrogen atoms (p-functions), allowing for a more accurate description of bonding by accounting for the non-spherical nature of electron distribution in molecules.

Ab Initio Computational Approaches

Ab initio methods, Latin for "from the beginning," are based on first principles of quantum mechanics without the use of empirical parameters. Current time information in Pasuruan, ID. These methods are generally more computationally demanding than DFT but can offer higher accuracy. A typical ab initio method used for comparison and validation is the Hartree-Fock (HF) method. While HF systematically overestimates fundamental vibrational frequencies and neglects electron correlation, it serves as a common starting point for more advanced calculations. sigmaaldrich.com More sophisticated ab initio methods like Møller-Plesset perturbation theory (e.g., MP2) could also be applied for a more precise understanding of electron correlation effects, though this is often computationally expensive for a molecule of this size.

Geometry Optimization and Equilibrium Structure Determination

A crucial first step in any computational study is to find the molecule's most stable three-dimensional arrangement of atoms, known as the equilibrium structure. This is achieved through a process called geometry optimization . Starting with an initial guess of the molecular structure, the calculation iteratively adjusts the bond lengths, bond angles, and dihedral angles to find the geometry with the lowest possible energy (a minimum on the potential energy surface).

For this compound, the optimization would be performed using a chosen method and basis set (e.g., B3LYP/6-311++G(d,p)). The resulting optimized structure would provide detailed information on the planarity of the benzene (B151609) ring, the orientation of the amino (-NH2) and nitro (-NO2) groups, and the precise bond lengths and angles. Based on studies of similar molecules, one would expect some degree of non-planarity in the amino group and potential intramolecular hydrogen bonding between a hydrogen of the amino group and an oxygen of the adjacent nitro group.

Illustrative Optimized Geometrical Parameters The following table presents typical bond lengths and angles that might be expected for this compound, based on computational studies of similar halogenated nitroanilines. These are not experimental values for the target compound.

| Parameter | Bond/Angle | Expected Value (B3LYP/6-311++G(d,p)) |

| Bond Length | C-Br | ~1.88 Å |

| C-F | ~1.35 Å | |

| C-N (nitro) | ~1.48 Å | |

| C-N (amino) | ~1.39 Å | |

| N-O (nitro) | ~1.23 Å | |

| N-H (amino) | ~1.01 Å | |

| Bond Angle | C-C-C | ~118-122° |

| C-C-N (nitro) | ~119° | |

| C-C-N (amino) | ~122° | |

| O-N-O (nitro) | ~124° | |

| H-N-H (amino) | ~115° |

Electronic Structure and Reactivity Descriptors

Once the optimized geometry is obtained, a wealth of information about the electronic properties and reactivity of this compound can be extracted.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. sigmaaldrich.com

HOMO : This orbital can be thought of as the outermost orbital containing electrons. The energy of the HOMO is related to the molecule's ability to donate electrons (its nucleophilicity). A higher HOMO energy indicates a better electron donor.

LUMO : This is the innermost orbital that is empty of electrons. The energy of the LUMO is related to the molecule's ability to accept electrons (its electrophilicity). A lower LUMO energy indicates a better electron acceptor.

Illustrative Frontier Molecular Orbital Energies The following table provides representative energy values for the HOMO, LUMO, and the resulting energy gap, as would be calculated for a molecule like this compound.

| Parameter | Description | Expected Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | ~ -6.5 to -7.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | ~ -2.5 to -3.5 |

| ΔE (Gap) | ELUMO - EHOMO | ~ 3.5 to 4.5 |

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic/Nucleophilic Sites

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface of the molecule, with different colors representing different values of the electrostatic potential.

Red regions : These indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack and are associated with nucleophilic character. In this compound, the oxygen atoms of the nitro group and potentially the region around the amino group would be expected to be colored red.

Blue regions : These represent areas of positive electrostatic potential, which are electron-poor. These sites are prone to nucleophilic attack and have electrophilic character. The hydrogen atoms of the amino group are typically the most positive regions in similar molecules.

Green regions : These correspond to areas of neutral or near-zero potential.

The MEP map provides a clear and intuitive picture of the charge distribution within the molecule, highlighting the regions most likely to be involved in chemical reactions. For this compound, the map would visually confirm the electron-withdrawing nature of the nitro and fluoro substituents and the electron-donating character of the amino group, as well as their influence on the aromatic ring.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method used to study hybridization, covalency, and charge distribution in molecules. uba.arwisc.edu It provides a localized, "chemist's" view of bonding, lone pairs, and intermolecular interactions by transforming the complex molecular orbitals into a set of localized one- and two-center orbitals. uba.ar A key aspect of NBO analysis is its ability to quantify the stabilizing energy associated with donor-acceptor interactions, which are crucial for understanding phenomena like hydrogen bonding and other non-covalent interactions. uba.arnih.gov

In the context of this compound, NBO analysis can elucidate the nature and strength of intermolecular interactions in its crystalline or aggregated state. For instance, the analysis can identify hydrogen bonds formed between the amino group (-NH₂) of one molecule and the nitro group (-NO₂) or the fluorine atom of a neighboring molecule. The strength of these interactions is quantified by the second-order perturbation energy, E(2), which represents the energy lowering due to the delocalization of electron density from a filled donor NBO (like a lone pair on an oxygen or nitrogen atom) to an empty acceptor NBO (like an antibonding N-H orbital). nih.govscielo.br

A detailed NBO analysis on a related dimer system, 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide, revealed strong intermolecular hydrogen bonds with significant stabilization energies. nih.gov For this compound, similar interactions would be expected. The analysis would likely highlight strong N-H···O hydrogen bonds between the amine and nitro groups of adjacent molecules as a primary stabilizing interaction in the solid state.

Table 1: Illustrative Second-Order Perturbation Theory Analysis of NBO Donor-Acceptor Interactions for a Hypothetical this compound Dimer This table is illustrative and based on typical values for similar molecular systems.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | E(j)-E(i) (a.u.) | F(i,j) (a.u.) |

| LP(1) O (Nitro) | σ(N-H) (Amine) | 25.5 | 0.8 | 0.095 |

| LP(1) N (Amine) | σ(C-F) | 2.1 | 1.2 | 0.032 |

| LP(2) Br | σ*(C-N) (Nitro) | 0.8 | 1.0 | 0.015 |

E(2) measures the intensity of the interaction between electron donors and acceptors. E(j)-E(i) is the energy difference between donor and acceptor NBOs, and F(i,j) is the Fock matrix element between the NBOs.

Mulliken Population Analysis and Atomic Charge Distributions

Mulliken population analysis is a method for assigning partial atomic charges to atoms in a molecule based on the linear combination of atomic orbitals (LCAO) molecular orbital model. wikipedia.org It partitions the total electron population among the constituent atoms, providing a simple picture of the charge distribution. uni-muenchen.deq-chem.com While it is known to be sensitive to the choice of basis set, it remains a widely used tool for qualitatively understanding charge distribution and identifying sites of electrophilic or nucleophilic attack. wikipedia.orguni-muenchen.de

For this compound, a Mulliken population analysis would reveal the electronic influence of its substituent groups. The highly electronegative fluorine, oxygen (in the nitro group), and nitrogen atoms are expected to carry significant negative charges. Conversely, the hydrogen atoms of the amino group and the carbon atoms bonded to the electronegative substituents would exhibit positive charges.

Computational studies on analogous molecules like 2-bromo-6-chloro-4-fluoroaniline (B1268482) have shown that the amino group and halogen substituents significantly alter the electron density distribution across the aromatic ring. researchgate.net Similarly, in 2-nitroaniline, the nitro group acts as a strong electron-withdrawing group, which is reflected in the Mulliken charges. nih.govresearchgate.net The charge distribution in this compound would therefore be a complex interplay of the electron-donating amino group and the electron-withdrawing nitro, fluoro, and bromo groups. This distribution is critical for understanding the molecule's dipole moment, electrostatic potential, and reactivity.

Table 2: Calculated Mulliken Atomic Charges for this compound This table presents hypothetical Mulliken charges calculated using a DFT/B3LYP method, based on expected values from similar compounds.

| Atom | Charge (e) |

| C1 | 0.15 |

| C2 (C-F) | 0.45 |

| C3 | -0.20 |

| C4 (C-Br) | -0.10 |

| C5 | 0.05 |

| C6 (C-NO₂) | 0.30 |

| N (Amine) | -0.75 |

| H (Amine) | 0.35 |

| H (Amine) | 0.35 |

| F | -0.40 |

| Br | -0.05 |

| N (Nitro) | 0.60 |

| O (Nitro) | -0.40 |

| O (Nitro) | -0.40 |

Prediction of Spectroscopic Parameters from First Principles

Computational chemistry allows for the simulation of various spectroscopic techniques, providing valuable data that can aid in the interpretation of experimental spectra.

Theoretical Vibrational Spectra Simulation (IR and Raman)

Theoretical vibrational analysis, typically performed using methods like Density Functional Theory (DFT), calculates the harmonic vibrational frequencies of a molecule. globalresearchonline.net These calculated frequencies, corresponding to the normal modes of vibration, can be correlated with experimental data from Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy. researchgate.netjchps.com Such analysis is instrumental in assigning specific vibrational modes to the observed spectral bands. globalresearchonline.netresearchgate.net

For this compound, DFT calculations would predict the frequencies and intensities of its fundamental vibrational modes. Key vibrational signatures would include the symmetric and asymmetric stretching of the N-H bonds in the amino group, the stretching vibrations of the N-O bonds in the nitro group, and the C-F and C-Br stretching modes. researchgate.netnih.gov The aromatic C-C and C-H stretching and bending vibrations would also be predicted. jchps.com By comparing the simulated spectra with experimental ones, a detailed and reliable assignment of the vibrational bands can be achieved.

Table 3: Selected Predicted Vibrational Frequencies (cm⁻¹) for this compound This table is illustrative, showing expected frequency ranges for key functional groups based on studies of similar molecules.

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N-H Asymmetric Stretch | ~3500 |

| N-H Symmetric Stretch | ~3400 |

| C-H Aromatic Stretch | 3100-3000 |

| NO₂ Asymmetric Stretch | ~1580 |

| C-C Aromatic Stretch | 1600-1400 |

| NO₂ Symmetric Stretch | ~1330 |

| C-F Stretch | ~1250 |

| C-N Stretch (Amine) | ~1280 |

| C-Br Stretch | ~650 |

Computational NMR Chemical Shift Prediction

Predicting Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods has become a valuable tool in structure elucidation. frontiersin.org DFT-based calculations can provide accurate predictions of ¹H, ¹³C, and ¹⁹F NMR chemical shifts. nih.govnih.gov For fluorinated compounds, ¹⁹F NMR is particularly powerful due to its high sensitivity and the large chemical shift range of the fluorine nucleus. uni-muenchen.de

For this compound, computational predictions of NMR spectra would be highly informative. The ¹H NMR spectrum would be characterized by signals from the amino protons and the aromatic protons, with their chemical shifts influenced by the electronic environment created by the substituents. The ¹³C NMR spectrum would show distinct signals for each of the six aromatic carbons, with the carbons directly bonded to the electronegative substituents (F, N in NO₂, and Br) exhibiting characteristic shifts. Crucially, predicting the ¹⁹F chemical shift can provide a sensitive probe of the local electronic structure around the fluorine atom. nih.gov

Table 4: Predicted NMR Chemical Shifts (ppm) for this compound This table provides illustrative, hypothetical NMR chemical shift values relative to a standard (e.g., TMS for ¹H and ¹³C). These are based on general principles and data for similar structures.

| Nucleus | Predicted Chemical Shift (ppm) |

| ¹H (Amine) | 6.5 - 7.5 |

| ¹H (Aromatic) | 7.0 - 8.5 |

| ¹³C (C-NH₂) | ~145 |

| ¹³C (C-F) | ~155 (with C-F coupling) |

| ¹³C (Aromatic) | 110 - 140 |

| ¹³C (C-Br) | ~115 |

| ¹³C (C-NO₂) | ~140 |

| ¹⁹F | -110 to -130 |

Simulated UV-Vis Absorption Spectra and Electronic Excitation Analysis (e.g., TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for simulating UV-Vis absorption spectra by calculating the energies and oscillator strengths of electronic transitions. youtube.com This analysis helps to understand the electronic structure of a molecule by identifying the molecular orbitals involved in the principal electronic excitations. researchgate.net

A TD-DFT calculation for this compound would predict the wavelengths of maximum absorption (λₘₐₓ) and the nature of the corresponding electronic transitions. Typically, in nitroaniline derivatives, the lowest energy absorption bands are associated with intramolecular charge transfer (ICT) from the electron-donating amino group and the aromatic ring to the electron-accepting nitro group. The analysis would involve examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are often involved in the primary electronic transition. The HOMO is expected to be localized on the aniline (B41778) moiety, while the LUMO is likely to be concentrated on the nitro group. The energy difference between these orbitals is a key determinant of the absorption wavelength.

Table 5: Predicted Electronic Absorption and Excitation Data for this compound from TD-DFT This table is illustrative and shows the type of data obtained from a TD-DFT calculation.

| Transition | λₘₐₓ (nm) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | ~400 | 0.25 | HOMO → LUMO (ICT) |

| S₀ → S₂ | ~320 | 0.15 | HOMO-1 → LUMO |

| S₀ → S₃ | ~280 | 0.50 | HOMO → LUMO+1 (π→π*) |

Advanced Computational Characterization

Beyond the standard analyses, advanced computational methods can provide deeper insights into the properties of this compound. For example, analysis of the Molecular Electrostatic Potential (MEP) surface would visually map the charge distribution, highlighting the electron-rich (negative potential) regions around the nitro and fluorine groups and the electron-poor (positive potential) regions near the amino hydrogens. This is valuable for predicting sites for electrophilic and nucleophilic attack and understanding intermolecular interactions.

Furthermore, calculations of frontier molecular orbitals (HOMO and LUMO) and their energy gap are crucial for assessing the molecule's chemical reactivity and kinetic stability. A small HOMO-LUMO gap generally implies higher reactivity. For this compound, the combination of electron-donating and withdrawing groups is expected to result in a relatively small energy gap, influencing its electronic and optical properties. These advanced computational characterizations provide a comprehensive theoretical understanding of the molecule's behavior.

Calculation of First-Order Hyperpolarizability for Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of significant interest for applications in photonics and optoelectronics, including frequency conversion and optical switching. The first-order hyperpolarizability (β) is a key parameter that quantifies the NLO response of a molecule. Theoretical calculations are instrumental in predicting the NLO properties of molecules like this compound.

Research on similar substituted anilines and N,N-dimethylanilines has established that the NLO response is strongly influenced by the presence and positioning of electron-donating and electron-accepting groups. bohrium.commq.edu.au In this compound, the amino group (-NH₂) acts as an electron donor, while the nitro group (-NO₂) is a strong electron acceptor. This "push-pull" configuration, facilitated by the π-conjugated system of the benzene ring, is a classic design strategy for enhancing NLO properties.

Table 1: Hypothetical Calculated First-Order Hyperpolarizability (β) of this compound and Related Compounds

| Compound | β_tot (10⁻³⁰ esu) |

| Aniline | 0.5 |

| Nitrobenzene | 1.2 |

| p-Nitroaniline | 9.2 |

| This compound | 15.8 (Estimated) |

Note: The value for this compound is a hypothetical estimate based on the expected synergistic effects of the substituents as discussed in the literature for similar compounds.

Exploration of Electron Delocalization and Intramolecular Charge Transfer

The significant NLO response in push-pull molecules is intrinsically linked to efficient electron delocalization and intramolecular charge transfer (ICT) from the donor to the acceptor group upon excitation. Computational analyses, such as Natural Bond Orbital (NBO) and Frontier Molecular Orbital (FMO) analyses, are pivotal in understanding these phenomena.

The FMO theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For molecules with strong ICT character, the HOMO is typically localized on the electron-donating fragment, while the LUMO is concentrated on the electron-accepting fragment. In this compound, the HOMO is expected to be primarily located on the aniline moiety, and the LUMO on the nitro group. The energy gap between the HOMO and LUMO (E_gap) is a critical parameter; a smaller energy gap generally correlates with easier charge transfer and a larger hyperpolarizability.

NBO analysis provides a detailed picture of the electron delocalization by examining the interactions between occupied and unoccupied orbitals. Strong hyperconjugative interactions between the donor and acceptor parts of the molecule are indicative of efficient ICT. For instance, the interaction between the lone pair orbitals of the amino nitrogen and the antibonding orbitals of the nitro group would be a key indicator of charge transfer. Studies on similar nitroaniline derivatives have shown that such interactions are fundamental to their NLO properties. researchgate.net

The halogens, bromine and fluorine, with their high electronegativity, can influence the charge distribution and the energies of the molecular orbitals, thereby modulating the ICT process.

Table 2: Hypothetical Frontier Molecular Orbital Properties of this compound

| Property | Value (eV) |

| HOMO Energy | -6.8 |

| LUMO Energy | -3.2 |

| HOMO-LUMO Energy Gap (E_gap) | 3.6 |

Note: These values are hypothetical and serve to illustrate the expected electronic structure based on computational studies of analogous molecules.

Thermodynamic Property Computations

Computational chemistry also allows for the prediction of various thermodynamic properties, which are essential for understanding the stability and reactivity of a compound under different conditions. DFT calculations can be used to determine properties such as the standard formation enthalpy (ΔH_f°), standard Gibbs free energy of formation (ΔG_f°), and entropy (S°). mdpi.com

These calculations are typically performed for the optimized molecular geometry in the gas phase. The vibrational frequencies are computed to obtain the zero-point vibrational energy (ZPVE) and the thermal corrections to the electronic energy at a given temperature and pressure.

For this compound, these thermodynamic parameters provide insights into its stability relative to other isomers or related compounds. For instance, comparing the formation enthalpies of different substituted anilines can indicate their relative thermodynamic stabilities. While specific calculated values for this exact molecule are not published, trends can be inferred from studies on similar compounds. The presence of strong intramolecular interactions, such as hydrogen bonding between the amino and nitro groups, can contribute to the thermodynamic stability of the molecule. researchgate.netaljest.net

Table 3: Hypothetical Calculated Thermodynamic Properties of this compound at 298.15 K and 1 atm

| Property | Value |

| Standard Enthalpy of Formation (ΔH_f°) | -85.3 kJ/mol |

| Standard Gibbs Free Energy of Formation (ΔG_f°) | 150.2 kJ/mol |

| Standard Entropy (S°) | 420.5 J/(mol·K) |

Note: These are hypothetical values based on general trends for similarly substituted aromatic compounds and are for illustrative purposes.

Applications of 4 Bromo 2 Fluoro 6 Nitroaniline in Advanced Organic Synthesis and Material Science

Role as a Key Synthetic Building Block

The strategic placement of electron-withdrawing (nitro, fluoro) and selectively reactive (bromo, amino) groups makes 4-Bromo-2-fluoro-6-nitroaniline and its isomers key intermediates in organic synthesis. The different functional groups can be addressed chemo-selectively, enabling the construction of intricate molecular frameworks. The bromo-substituent, for instance, is well-suited for palladium-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds, while the amino group can act as a nucleophile or be converted into a diazonium salt for further derivatization. ossila.com

Intermediate in Pharmaceutical Development (e.g., Anti-cancer Agents, Antibiotics)

Table 1: Examples of Pharmaceutical Precursors and Their Applications This table is based on applications of structurally related compounds.

| Precursor Compound | Target Application / Drug Class | Reference |

|---|---|---|

| 2-Bromo-4-fluoro-6-nitroaniline | Anti-cancer Agents, Antibiotics | chemimpex.com |

| 4-Bromo-2,6-difluoroaniline (B33399) | Anti-cancer Agent Release Systems | ossila.com |

| 2-Bromo-4-fluoroaniline | Antidepressants (e.g., Duloxetine) | nbinno.com |

Precursor for Agrochemical Synthesis